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Compound of Interest

Compound Name: ML364

Cat. No.: B609155 Get Quote

ML364 Technical Support Center
This technical support center provides researchers, scientists, and drug development

professionals with essential information, troubleshooting guides, and frequently asked

questions regarding the use of ML364, with a specific focus on its selectivity and potential off-

target effects.

Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of ML364?

ML364 is a potent and selective inhibitor of Ubiquitin-Specific Protease 2 (USP2).[1][2] It has a

reported IC₅₀ of 1.1 µM in biochemical assays and directly binds to USP2 with a K_d of 5.2 µM.

[1][2]

Q2: Does ML364 inhibit USP8?

Based on available screening data, ML364 shows negligible inhibitory activity against USP8.[3]

Therefore, USP8 is not considered a significant direct target or off-target of ML364 under

standard experimental conditions. Researchers investigating USP8 should consider using a

different inhibitor.

Q3: What are the known off-target effects of ML364?

ML364 has been profiled against a panel of other proteases, including other deubiquitinases

(DUBs) like USP15, caspases (Caspase 6, Caspase 7), and matrix metalloproteinases (MMP1,
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MMP9), and it did not show significant inhibition of these enzymes.[3] However, like any small

molecule inhibitor, off-target effects in complex cellular systems cannot be entirely ruled out

and should be assessed on a case-by-case basis.

Q4: What are the downstream cellular effects of ML364 treatment?

The primary downstream effect of ML364 is the inhibition of USP2, which leads to the

accumulation of ubiquitinated substrates. One of the key substrates of USP2 is Cyclin D1.[2][3]

Inhibition of USP2 by ML364 accelerates the degradation of Cyclin D1, leading to cell cycle

arrest in the G1 phase.[2][3][4] Other reported cellular effects include:

Inhibition of cancer cell proliferation.[1][2]

Induction of apoptosis, particularly in combination with other agents like TRAIL.[5]

Reduction in homologous recombination-mediated DNA repair.[2][6]

Increased mitochondrial reactive oxygen species (ROS) and decreased intracellular ATP.[1]

[7]

Q5: Is ML364 cytotoxic to all cell types?

ML364 has shown anti-proliferative and cytotoxic effects in a dose-dependent manner in

various cancer cell lines, including colorectal cancer (HCT116), mantle cell lymphoma (Mino),

prostate cancer (LNCaP), and breast cancer (MCF7) cells.[1][2] However, its effects on normal,

non-cancerous cells are less characterized, though some studies suggest it does not induce

apoptosis in certain normal human cell lines when used in combination with TRAIL.[5]

Troubleshooting Guides
Problem 1: Unexpectedly high levels of cytotoxicity
observed in my cell line.

Possible Cause 1: High concentration of ML364.

Troubleshooting Tip: Perform a dose-response curve to determine the optimal

concentration for your specific cell line and experimental endpoint. The effective

concentration can vary significantly between cell lines. ML364 has shown to decrease cell
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viability in a dose-dependent manner, with concentrations from 5-20 µM being effective in

some lines.[1]

Possible Cause 2: Solvent toxicity.

Troubleshooting Tip: Ensure the final concentration of the solvent (e.g., DMSO) is

consistent across all treatment groups, including a vehicle-only control, and is at a level

that is non-toxic to your cells.

Possible Cause 3: Off-target effects leading to mitochondrial dysfunction.

Troubleshooting Tip: ML364 has been reported to increase mitochondrial ROS and

decrease intracellular ATP levels.[1][7] Consider co-treatment with an antioxidant like N-

acetylcysteine (NAC) to determine if the observed cytotoxicity is ROS-dependent.

Problem 2: No effect on Cyclin D1 levels after ML364
treatment.

Possible Cause 1: Insufficient treatment time or concentration.

Troubleshooting Tip: Increase the incubation time and/or the concentration of ML364. The

degradation of Cyclin D1 has been shown to be time- and dose-dependent.[1] A time

course experiment (e.g., 2, 4, 8, 24 hours) is recommended.

Possible Cause 2: Cell line-specific differences in Cyclin D1 regulation.

Troubleshooting Tip: Confirm that USP2 is the primary regulator of Cyclin D1 stability in

your cell line. This can be verified using siRNA-mediated knockdown of USP2, which

should phenocopy the effects of ML364.[5]

Possible Cause 3: Inactive compound.

Troubleshooting Tip: Use a fresh stock of ML364 and verify its activity in a well-

characterized positive control cell line, such as HCT116 or Mino cells.[2] Consider using

an inactive analog of ML364 as a negative control in your experiments.[3]

Quantitative Data Summary

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.medchemexpress.com/ML364.html
https://www.benchchem.com/product/b609155?utm_src=pdf-body
https://www.medchemexpress.com/ML364.html
https://www.researchgate.net/figure/Effects-of-ML364-on-cytotoxicity-proliferation-intracellular-level-of-ATP_fig7_334741416
https://www.benchchem.com/product/b609155?utm_src=pdf-body
https://www.benchchem.com/product/b609155?utm_src=pdf-body
https://www.medchemexpress.com/ML364.html
https://www.benchchem.com/product/b609155?utm_src=pdf-body
https://www.mdpi.com/1422-0067/24/16/12816
https://www.benchchem.com/product/b609155?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/27681596/
https://www.benchchem.com/product/b609155?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5114414/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609155?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: In Vitro Potency and Binding of ML364

Target Assay Type Value Reference

USP2 Biochemical IC₅₀ 1.1 µM [1][2]

USP2
Microscale

Thermophoresis (K_d)
5.2 µM [1]

Table 2: Selectivity Profile of ML364

Off-Target Result Reference

USP8 Negligible Inhibition [3]

USP15 Negligible Inhibition [3]

Caspase 6 Negligible Inhibition [3]

Caspase 7 Negligible Inhibition [3]

MMP1 Negligible Inhibition [3]

MMP9 Negligible Inhibition [3]

Table 3: Cellular Activity of ML364

Cell Line Assay Value Reference

HCT116 EC₅₀ 3.6 µM [1]

LNCaP Cell Viability
Dose-dependent

decrease (5-20 µM)
[1]

MCF7 Cell Viability
Dose-dependent

decrease (5-20 µM)
[1]

Experimental Protocols
Protocol 1: Assessing ML364 Specificity using an In Vitro Deubiquitinase Assay
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Enzyme Preparation: Recombinantly express and purify human USP2 and the panel of off-

target DUBs (e.g., USP8, USP15).

Substrate: Utilize an internally quenched fluorescent di-ubiquitin substrate (e.g., Lys48-

linked).

Assay Buffer: Prepare an appropriate assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM

NaCl, 5 mM DTT).

Inhibitor Preparation: Prepare a serial dilution of ML364 in DMSO.

Assay Procedure:

Add the DUB enzyme to the assay buffer in a 96- or 384-well plate.

Add the serially diluted ML364 or DMSO (vehicle control) to the wells and incubate for a

pre-determined time (e.g., 30 minutes) at room temperature.

Initiate the reaction by adding the di-ubiquitin substrate.

Monitor the increase in fluorescence over time using a plate reader.

Data Analysis: Calculate the initial reaction velocities and plot them against the inhibitor

concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Western Blot Analysis of Cyclin D1 Degradation

Cell Culture and Treatment: Plate cells (e.g., HCT116) and allow them to adhere overnight.

Treat the cells with various concentrations of ML364 (e.g., 0, 1, 5, 10 µM) for a specified time

(e.g., 24 hours). Include a vehicle-only (DMSO) control.

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford assay.
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SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-

polyacrylamide gel and transfer the proteins to a PVDF membrane.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

Incubate the membrane with a primary antibody against Cyclin D1 overnight at 4°C.

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Incubate the membrane with an antibody against a loading control (e.g., GAPDH or β-

actin).

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL)

substrate and an imaging system. Quantify band intensities using densitometry software.
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Caption: Mechanism of ML364-induced cell cycle arrest via USP2 inhibition.
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Caption: Experimental workflow for assessing inhibitor specificity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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